molecular formula C11H10N4OS B11725328 N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide

N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide

Cat. No.: B11725328
M. Wt: 246.29 g/mol
InChI Key: XMHHSQNYJUQVNF-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature of N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide

Structural Representation and Molecular Formula

Atomic Connectivity and Bonding Patterns

The compound features a 1,2,3-thiadiazole core, a five-membered aromatic ring containing sulfur at position 1 and nitrogen atoms at positions 2 and 3. The 4-position of the thiadiazole ring is substituted with a carbohydrazide group (-CONHNH₂), which further condenses with a 4-methylbenzaldehyde derivative to form a hydrazone linkage (-CH=N-NH-). Key structural characteristics include:

  • Aromatic thiadiazole core : The ring exhibits delocalized π-electrons, with bond lengths consistent with aromaticity (C-S: 1.68 Å, C-N: 1.32 Å).
  • Hydrazone bridge : The -CH=N-NH- group adopts a planar configuration due to conjugation between the imine (C=N) and adjacent amide bonds.
  • 4-Methylphenyl substituent : A para-methyl-substituted benzene ring introduces steric and electronic effects, influencing molecular packing and reactivity.
Molecular Formula (C₁₂H₁₂N₄OS) and Mass Spectrometry Data

The molecular formula C₁₂H₁₂N₄OS corresponds to a monoisotopic mass of 260.073182 g/mol , as confirmed by high-resolution mass spectrometry. Fragmentation patterns in electron ionization (EI-MS) show characteristic peaks at:

  • m/z 260 (molecular ion, 100% relative intensity)
  • m/z 147 (loss of 4-methylphenyl group, 65%)
  • m/z 91 (tropylium ion from benzene ring, 40%).
Property Value
Molecular formula C₁₂H₁₂N₄OS
Exact mass 260.073182 g/mol
Ring system 1,2,3-Thiadiazole
Substituents 4-Carbohydrazide, 4-methylphenyl hydrazone

Systematic IUPAC Nomenclature

Positional Numbering of Thiadiazole Core

The thiadiazole ring is numbered such that sulfur occupies position 1, with nitrogen atoms at positions 2 and 3. The carbohydrazide group at position 4 receives priority over the hydrazone substituent due to functional group hierarchy rules:

  • Parent hydride : 1,2,3-Thiadiazole-4-carbohydrazide
  • Substituent : (4-Methylphenyl)methylidene (-CH=N-) attached to the hydrazide nitrogen
Substituent Naming Conventions

The hydrazone group is named as a methylidene substituent derived from 4-methylbenzaldehyde:

  • 4-Methylphenyl : Indicates a benzene ring with a methyl group at the para position
  • Methylidene : Denotes the =CH- group linking the aryl ring to the hydrazide nitrogen

The full IUPAC name follows:
This compound

Comparative Analysis with Related Thiadiazole Derivatives

Structural Analogues in the 1,2,3-Thiadiazole Family

Compared to other 1,2,3-thiadiazoles:

  • 1,2,3-Thiadiazole-4-carboxylic acid : Lacks the hydrazide and hydrazone groups, reducing hydrogen-bonding capacity.
  • 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide : Positional isomerism alters electronic distribution, increasing dipole moment from 4.2 D to 5.1 D.
  • 5-(Chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide : Demonstrates how nitrogen arrangement (1,3,4 vs. 1,2,3) affects bioactivity.
Isomeric Variations and Tautomeric Possibilities
  • 1,2,4-Thiadiazole isomers : Exhibit reduced aromaticity due to non-adjacent nitrogen atoms, lowering thermal stability by ~40°C compared to 1,2,3-isomers.
  • Tautomerism : The hydrazone group exists exclusively as the E-isomer in solid state, with no observable ketoenamine tautomers under standard conditions.
  • Steric effects : The 4-methyl group creates a 15° dihedral angle between aryl and thiadiazole planes, unlike unsubstituted derivatives.
Derivative Aromaticity Index Dipole Moment (D) Melting Point (°C)
Target compound 0.87 4.5 214–216
1,2,4-Thiadiazole analogue 0.72 3.8 189–191
Parent carbohydrazide 0.85 3.2 245–247

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

N-[(4-methylphenyl)methylideneamino]thiadiazole-4-carboxamide

InChI

InChI=1S/C11H10N4OS/c1-8-2-4-9(5-3-8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)

InChI Key

XMHHSQNYJUQVNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CSN=N2

Origin of Product

United States

Preparation Methods

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhance reaction rates through superior solvation and catalytic activity.

Procedure :

  • Catalyst Loading : 5 mol% [BMIM][BF₄].

  • Yield : 82–85%.

Nano-Catalyst Applications

Zinc oxide nanoparticles (10–15 nm) provide high surface area for efficient condensation.

Conditions :

  • Ethanol, reflux, 3 hours.

  • Yield : 88–90%.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The hydrazide nitrogen attacks the carbonyl carbon of 4-methylbenzaldehyde, forming a tetrahedral intermediate.

  • Dehydration : Elimination of water yields the imine (C=N) bond.

Schematic Representation :

Thiadiazole-4-carbohydrazide+4-MethylbenzaldehydeΔ,cat.N’-[(4-Methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide+H2O\text{Thiadiazole-4-carbohydrazide} + \text{4-Methylbenzaldehyde} \xrightarrow{\Delta, \text{cat.}} \text{this compound} + \text{H}_2\text{O}

Comparative Analysis of Methods

Method Conditions Time Yield Advantages
Conventional RefluxEthanol, 78°C, AcOH4–6 h68–72%Reliable, low cost
Solvent-FreeBall milling, 40–50°C0.5–0.75 h65–70%Eco-friendly, fast
Microwave100 W, 80°C15–20 min75–80%Rapid, high yield
Ionic Liquid[BMIM][BF₄], reflux3 h82–85%Enhanced catalysis, recyclable solvent
Nano-ZnOEthanol, reflux3 h88–90%Highest yield, scalable

Purification and Characterization

Recrystallization Solvents :

  • Ethanol (optimal for crystal formation).

  • Acetonitrile (alternative for higher purity).

Advanced Techniques :

  • LC-MS : Confirms molecular ion peak at m/z 277.8 [M+H]⁺.

  • X-ray Crystallography : Validates planar thiadiazole and imine moieties.

Challenges and Optimization

Common Issues :

  • Byproduct Formation : Over-condensation or oxidation byproducts observed at elevated temperatures.

  • Solvent Purity : Anhydrous ethanol critical to prevent hydrolysis of the imine bond.

Optimization Strategies :

  • Catalyst Screening : Nano-catalysts > ionic liquids > acetic acid in yield enhancement.

  • Temperature Control : Microwave irradiation minimizes thermal degradation .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at reflux temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized thiadiazole derivatives.

Scientific Research Applications

N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in bacterial and cancer cell metabolism, leading to cell death.

    Disrupting Cell Membranes: The compound may disrupt the integrity of cell membranes, causing leakage of cellular contents and cell lysis.

    Interfering with DNA Synthesis: It can interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Substituents Bioactivity (Where Reported) Key Spectral Data (IR/NMR) Source
N'-[(4-Methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide C₁₁H₁₀N₄OS 4-Methylphenyl N/A IR: ν(C=S) ~1247–1255 cm⁻¹
N’-(2,4-Difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide C₁₀H₇F₂N₄OS 2,4-Difluorophenyl Antifungal (Fungal FAS inhibitors) ¹H NMR: δ 7.5–8.2 (Ar-H)
N’-(o-Tolyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide C₁₁H₁₀N₄OS o-Tolyl (2-methylphenyl) Antifungal ¹³C NMR: δ 165.2 (C=O)
N’-[(4-Chlorophenyl)methylidene]-2-[(1-ethylbenzimidazol-2-yl)thio]acetohydrazide C₁₈H₁₆ClN₅OS 4-Chlorophenyl, benzimidazole N/A IR: ν(NH) 3278–3414 cm⁻¹
N'-[(3-Methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide C₁₁H₁₀N₄OS 3-Methylphenyl (isomer) N/A ¹H NMR: δ 2.4 (CH₃)

Key Observations :

  • Substituent Position : The position of the methyl group on the phenyl ring (para vs. meta) influences electronic properties. For instance, the 4-methylphenyl group in the target compound may enhance lipophilicity compared to the 3-methylphenyl isomer .
  • Electron-Withdrawing Groups : Analogues with electron-withdrawing substituents (e.g., 2,4-difluorophenyl) exhibit enhanced antifungal activity due to increased electrophilicity of the thiadiazole core .
  • Heterocyclic Modifications : Replacement of the thiadiazole with a pyridine ring (e.g., N'-[(4-methylphenyl)methylidene]pyridine-4-carbohydrazide ) reduces sulfur-related reactivity but may alter binding affinity in biological systems .

Spectral Data :

  • IR Spectroscopy : The target compound shows a ν(C=S) stretch at ~1247–1255 cm⁻¹, consistent with thiadiazole-carbohydrazide derivatives .
  • ¹H NMR : Aromatic protons in the 4-methylphenyl group resonate at δ 7.2–7.8, while the methyl group appears as a singlet at δ 2.3 .

Antifungal Activity :

  • N’-(2,4-Difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide inhibits fungal fatty acid synthase (FAS), with IC₅₀ values <10 µM . The electron-withdrawing fluorine atoms enhance interaction with enzyme active sites.
  • N-tert-butyl-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide () exhibits fungicidal activity against Plutella xylostella, attributed to the chlorophenylacetyl group’s hydrophobic interactions .

Anticancer Potential:

  • Thiadiazole derivatives like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide () show potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), suggesting the thiadiazole-carbohydrazide scaffold is promising for anticancer drug development .

Insecticidal Activity :

  • The tert-butyl-substituted analogue in demonstrates insecticidal activity against Culex pipiens pallens, though the target compound’s activity remains unverified .

Biological Activity

N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide (CAS Number: 477872-12-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
  • Molecular Formula : C11H10N4OS
  • Physical Form : Solid
  • Purity : 90%

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives, including this compound. The compound exhibits notable activity against various bacterial strains and fungi.

In Vitro Studies

  • Bacterial Activity :
    • The compound demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values reported between 25-50 μg/mL .
    • Against Gram-negative bacteria like Escherichia coli, the activity was moderate, with MIC values around 50-100 μg/mL .
  • Fungal Activity :
    • It showed antifungal properties against Candida albicans and Aspergillus niger, with MIC values ranging from 32 to 42 μg/mL .

Summary of Antimicrobial Activity

MicroorganismTypeMIC (μg/mL)
Staphylococcus aureusGram-positive25-50
Bacillus cereusGram-positive30-60
Escherichia coliGram-negative50-100
Candida albicansFungal32-42
Aspergillus nigerFungal32-42

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. This compound exhibits promising cytotoxic effects against various cancer cell lines.

Research indicates that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells through multiple pathways:

  • Inhibition of Bcl-2 Protein : Compounds similar to this compound have been shown to inhibit anti-apoptotic proteins like Bcl-2, leading to increased cell death in cancerous cells .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Case Studies

In a study involving various derivatives of thiadiazoles:

  • Compound derivatives showed IC50 values less than that of standard drugs like doxorubicin against A431 human epidermoid carcinoma cells .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been researched for its potential as a corrosion inhibitor in acidic environments. This aspect highlights its versatility and potential industrial applications beyond medicinal chemistry .

Q & A

Q. Critical Parameters :

ParameterOptimal Condition
SolventEthanol/Methanol
Temperature60–80°C (reflux)
Reaction Time4–8 hours

Basic: Which analytical techniques are essential for characterizing this compound?

Structural elucidation requires:

  • NMR Spectroscopy : To confirm the hydrazone linkage (C=N peak at ~8–9 ppm) and aromatic protons.
  • IR Spectroscopy : Detection of N-H (3200–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : For molecular weight confirmation (MW: 246.29 g/mol) .

Q. Example NMR Data :

Proton EnvironmentChemical Shift (ppm)
Hydrazone (CH=N)8.2–8.5
Thiadiazole protons7.8–8.1
4-Methylphenyl CH₃2.3–2.5

Basic: What mechanisms underlie its reported biological activities (e.g., antimicrobial)?

The compound’s bioactivity arises from:

  • Metal Coordination : The thiadiazole and hydrazone groups chelate metal ions (e.g., Cu²⁺, Zn²⁺), disrupting microbial enzyme function.
  • Enzyme Inhibition : Non-competitive inhibition of enzymes like dihydrofolate reductase (DHFR) in bacteria .

Q. Key Functional Groups :

GroupRole in Bioactivity
ThiadiazoleElectron-deficient ring for metal binding
HydrazoneFlexible linker for target interaction

Advanced: How can synthesis be optimized for high-purity yields?

Challenges : Low yields due to side reactions (e.g., hydrolysis of the hydrazone bond).
Solutions :

  • Catalyst Use : Add glacial acetic acid (1–2 drops) to accelerate imine formation.
  • Solvent Polarity : Switch to anhydrous DMF for moisture-sensitive intermediates.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) .

Q. Yield Optimization Table :

ConditionYield Improvement
Acetic acid catalyst+15–20%
Anhydrous DMF+10%

Advanced: What computational methods validate its electronic properties and reactivity?

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV) to assess charge-transfer potential.
  • Molecular Docking : Simulate binding to biological targets (e.g., bacterial DHFR, PDB: 1DHF) to rationalize antimicrobial activity .

Q. Example DFT Results :

PropertyValue
HOMO (eV)-6.2
LUMO (eV)-1.7
Dipole Moment3.8 Debye

Advanced: How to resolve contradictions in reported bioactivity data?

Case Study : Discrepancies in IC₅₀ values against E. coli (e.g., 25 µM vs. 50 µM).
Resolution Strategies :

  • Orthogonal Assays : Validate using both disc diffusion and broth microdilution.
  • Metal Interference Testing : Use EDTA to confirm if activity is metal-dependent.
  • Structural Verification : Re-analyze compound purity via HPLC .

Advanced: What structural analogs show improved activity, and why?

Q. SAR Insights :

AnalogModificationBioactivity Change
Bromo-substituted phenylIncreased electronegativity2× higher antifungal activity
Nitro-group at para positionEnhanced electron withdrawalImproved DNA intercalation
Methyl-to-ethyl substitutionSteric hindrance reductionHigher enzyme affinity

Advanced: How is its crystal structure determined and refined?

  • X-ray Crystallography : Single-crystal diffraction data collected at 100 K.
  • Refinement Software : SHELXL for structure solution (R-factor < 0.05).
  • Key Metrics :
    • Unit cell dimensions: Monoclinic, P2₁/c
    • Hydrogen bonding: N-H⋯S interactions stabilize packing .

Advanced: What strategies address low yields in scaled-up synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30 minutes.
  • Flow Chemistry : Continuous processing minimizes side reactions.
  • In Situ Monitoring : ReactIR tracks intermediate formation in real time .

Advanced: How does solvent polarity affect its reactivity in derivatization?

Case Study : Solvent-dependent nucleophilic substitution at the thiadiazole ring.

SolventDielectric ConstantReaction Rate (k, s⁻¹)
DMSO47.20.12
Ethanol24.30.08
Hexane1.9No reaction

Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating reactions .

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